Phloraspidinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1509-10-0 |
|---|---|
Molecular Formula |
C24H30O8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxyphenyl]butan-1-one |
InChI |
InChI=1S/C24H30O8/c1-6-8-15(25)19-17(27)11-18(31-4)13(22(19)29)10-14-23(30)20(16(26)9-7-2)21(28)12(3)24(14)32-5/h11,27-30H,6-10H2,1-5H3 |
InChI Key |
ABJZJBCLEZJOTC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O |
Other CAS No. |
1509-10-0 |
Origin of Product |
United States |
Detailed Research Findings
While the class of phloroglucinols from Dryopteris has been studied for various biological activities, specific research focusing solely on the isolated compound Phloraspidinol is limited. Much of the available literature discusses the anthelmintic properties of the crude fern extracts or of other, more abundant phloroglucinol (B13840) derivatives. researchgate.netresearchgate.net
The foundational research on this compound successfully established its chemical identity. Through alkaline decomposition, it was determined that this compound breaks down into aspidinol (B1216749) and desaspidinol. scispace.com This structural elucidation was a key finding, placing this compound within the family of methylene-bridged dimeric phloroglucinols. The synthesis of this compound was also achieved by condensing aspidinol and desaspidinol with formaldehyde (B43269), which confirmed its structure. scispace.com
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H30O8 | mdpi.com |
| PubChem CID | 15190 | solubilityofthings.com |
| Melting Point | 193-194 °C | scispace.com |
Constituent Monomers of this compound
| Monomer | Chemical Name |
| Aspidinol | 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one |
| Desaspidinol | 1-(2,6-dihydroxy-4-methoxyphenyl)butan-1-one |
Chemical Synthesis Approaches to Phloraspidinol
Semisynthetic Routes from Natural Precursors
Semisynthesis utilizes chemical compounds isolated from natural sources as starting points for creating new or modified compounds. wikipedia.org For Phloraspidinol, this approach would logically involve the use of simpler, more abundant phloroglucinol (B13840) monomers or related dimeric compounds isolated from Dryopteris species. These ferns are known to produce a variety of acylphloroglucinol derivatives. wikipedia.org
The natural precursors for a semisynthetic route to this compound would likely be monomeric acylphloroglucinols, such as aspidinol (B1216749), which are biosynthetically assembled and then coupled within the plant. The chemical challenge in a laboratory semisynthesis lies in mimicking this coupling. This would typically involve the isolation of two different monomeric acylphloroglucinol units from the fern extract, followed by a condensation reaction to form the characteristic methylene (B1212753) bridge that links the two aromatic rings in this compound. While specific, documented semisynthetic pathways culminating in this compound are not extensively reported, the principle relies on leveraging the plant's ability to produce the complex, decorated phloroglucinol monomers, thereby reducing the number of synthetic steps required compared to a total synthesis approach. wikipedia.org Structurally related compounds like desaspidin (B93345) and filicin are also found in these ferns, suggesting a common biosynthetic pathway that could potentially be exploited for semisynthetic purposes. wikipedia.orgwikipedia.org
Total Synthesis Strategies
Total synthesis involves the complete construction of a molecule from simple, readily available chemical precursors without relying on advanced intermediates from natural sources. organic-chemistry.orgepfl.ch The total synthesis of a complex molecule like this compound, which is a dimeric, unsymmetrical acylphloroglucinol, requires precise control over the regioselectivity of several key reactions. The general strategy involves the synthesis of the two distinct substituted phloroglucinol monomers, followed by their controlled coupling.
Condensation reactions are fundamental to the synthesis of dimeric phloroglucinols like this compound, as they are used to form the crucial linkage between the two phloroglucinol rings. The structure of this compound features two butyrylated phloroglucinol units connected by a methylene (-CH₂-) bridge. This bond is typically formed through an electrophilic substitution reaction where the electron-rich phloroglucinol ring acts as a nucleophile.
A common method involves the acid-catalyzed condensation of a phloroglucinol derivative with an aldehyde, most commonly formaldehyde (B43269) or its equivalent. The reaction mechanism proceeds via the protonation of the aldehyde, generating a highly electrophilic carbocation. This electrophile is then attacked by the electron-rich aromatic ring of the phloroglucinol derivative to form a new carbon-carbon bond, resulting in the methylene bridge after dehydration. The high reactivity of the phloroglucinol ring necessitates careful control of reaction conditions to prevent multiple alkylations and polymerization. Phenylboronic acid has also been shown to mediate condensation reactions between phloroglucinol and unsaturated carbonyl compounds, leading to novel chromene derivatives, showcasing the versatility of condensation strategies involving the phloroglucinol core. nih.gov
The construction of the individual acylphloroglucinol monomers that constitute this compound relies on classic electrophilic aromatic substitution reactions. The high nucleophilicity of the phloroglucinol ring makes it highly reactive towards various electrophiles.
Friedel-Crafts Acylation:
This is a primary method for introducing the butyryl (butanoyl) side chains onto the phloroglucinol rings. anu.edu.au In this reaction, phloroglucinol or a protected derivative is reacted with an acylating agent, such as butyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). anu.edu.augoogle.com The Lewis acid coordinates to the acyl chloride, increasing its electrophilicity and generating a highly reactive acylium ion. google.com This ion is then attacked by the phloroglucinol ring to form a C-acylated product. anu.edu.au
Recent developments have focused on greener and more efficient methods, such as using heterogeneous catalysts like silica (B1680970) sulfuric acid under solvent-free conditions, which can achieve high yields of acylated phloroglucinols. rsc.orgnih.gov The reaction conditions must be carefully managed to control the degree and position of acylation on the phloroglucinol ring.
Houben-Hoesch Reaction:
The Houben-Hoesch reaction is an alternative method for acylating highly reactive phenols like phloroglucinol. wikipedia.org This reaction utilizes a nitrile (e.g., butyronitrile) and a Lewis acid catalyst (commonly ZnCl₂) with gaseous HCl. anu.edu.auwikipedia.org The reaction proceeds through the formation of an electrophilic species from the nitrile and catalyst, which then attacks the phloroglucinol ring. wikipedia.org An imine intermediate is formed, which upon aqueous workup, hydrolyzes to yield the corresponding aryl ketone. wikipedia.org This method is particularly useful for synthesizing hydroxy-aryl ketones and can be an effective alternative to Friedel-Crafts acylation, especially when the acyl chloride is unstable or difficult to handle. anu.edu.augoogle.com
Analytical Methodologies for Phloraspidinol Investigation
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation of phloroglucinols from the complex extracts of plants like those from the Dryopteris genus. Various chromatographic methods have been employed to isolate and purify Phloraspidinol and related compounds.
Paper chromatography has been a valuable technique in the preliminary analysis of phloroglucinol (B13840) derivatives. For the analysis of this compound, paper chromatography has been utilized on buffered and formamide-impregnated papers. semanticscholar.org This method allows for the determination of the migration characteristics of the compound, expressed as an Rƒ value, which is the ratio of the distance traveled by the compound to the distance traveled by thesolvent front. uni.lu
In one study, the separation of this compound and a related compound, methylene-bis-desaspidinol, was achieved on papers buffered to a specific pH, which was crucial for achieving a satisfactory separation due to their very similar chemical properties. semanticscholar.org Furthermore, paper chromatography has been instrumental in identifying the decomposition products of this compound. Following alkaline cleavage, which breaks down the molecule, the resulting components, desaspidinol and aspidinol (B1216749), were successfully identified by comparing their chromatographic behavior with that of known standards. semanticscholar.org
Thin-Layer Chromatography (TLC) is another widely used technique for the separation and identification of phloroglucinols. zobodat.atnih.gov TLC offers advantages in terms of speed and the ability to analyze multiple samples simultaneously. mdpi.com It operates on the principle of separating compounds based on their differential partitioning between a solid stationary phase (like silica (B1680970) gel coated on a plate) and a liquid mobile phase. uky.eduoaji.net
In the context of this compound analysis, TLC has been used to investigate crude filicin extracts from Dryopteris species. nih.govcdnsciencepub.com It has been noted that on thin-layer plates buffered to a pH of 6.0, the various homologues of individual phloroglucinols, including this compound, tend not to separate completely, often resulting in elongated spots. nih.govcdnsciencepub.com The separated spots on a TLC plate can be visualized using specific spray reagents. For instance, tetrazotized di-o-anisidine (fast blue salt B) reagent imparts a distinct red color to the spot corresponding to this compound, while other phloroglucinols produce different colors, aiding in their identification. semanticscholar.org The Rƒ values obtained from TLC provide important data for the identification of the compounds, and it has been shown that the information gathered from TLC is often in agreement with that from paper chromatography. nih.gov
Below is a table summarizing the Rƒ values and color reactions of this compound and a related compound on buffered papers.
| Compound | Solvent System | Paper Buffer pH | Rƒ Value | Color with Fast Blue Salt B |
| This compound | Cyclohexane-Chloroform (1:1) | 9.1 | Slightly higher than Methylene-bis-desaspidinol | Red |
| Methylene-bis-desaspidinol | Cyclohexane-Chloroform (1:1) | 9.1 | Slightly lower than this compound | Orange |
This table is generated based on data reported in scientific literature. semanticscholar.orgnih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used for the separation, identification, and quantification of components in a mixture. wikipedia.orgopenaccessjournals.comshimadzu.comadvancechemjournal.com It utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. advancechemjournal.com This technique is particularly well-suited for the analysis of phenolic compounds, including phloroglucinol derivatives. medsci.org
The analysis of phloroglucinols from Dryopteris extracts has been successfully performed using HPLC. zobodat.atresearchgate.net A common approach involves using a reversed-phase column, such as a C18 column, where the stationary phase is non-polar. zobodat.atoaji.net The separation is then achieved by using a polar mobile phase, often a gradient mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and acidified water. zobodat.atmedsci.org For instance, one method for analyzing polar phenolic compounds in Dryopteris species employed a gradient elution with aqueous formic acid and acetonitrile on a C18 column. zobodat.at Another established HPLC method for a related phloroglucinol, filixic acid PBP, utilized an isocratic mobile phase of acetonitrile and methanol (90:10 v/v) with UV detection at 254 nm. oaji.net Such methods can be adapted for the quantitative analysis of this compound in extracts. oaji.net
The following table outlines a representative HPLC system for the analysis of phloroglucinol derivatives.
| Parameter | Specification |
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Gradient of aqueous formic acid (A) and acetonitrile (B) |
| Flow Rate | 1.0 ml/min |
| Detection | Diode Array Detector (DAD) |
| Column Temperature | 30°C |
This table is based on a published method for the analysis of phenolic compounds in Dryopteris. zobodat.at
Spectroscopic Characterization Techniques (e.g., UV analysis)
Spectroscopic techniques are indispensable for the structural elucidation of isolated compounds. rsc.org UV-Visible spectroscopy, in particular, provides information about the electronic transitions within a molecule and is useful for characterizing compounds with chromophores, such as the aromatic rings and carbonyl groups present in phloroglucinols. researchgate.netconicet.gov.armsu.edu
Phloroglucinol derivatives typically exhibit characteristic absorption bands in the UV region. semanticscholar.orgmdpi.com The UV spectrum of a phloroglucinol derivative can show multiple absorption maxima (λmax), which are indicative of its specific structure. semanticscholar.orguky.edu For example, a study on acylphloroglucinols from Helichrysum niveum reported UV λmax values around 314 nm, as well as at 220 and 280 nm for different derivatives. mdpi.com Another investigation of phloroglucinol derivatives from Dryopteris crassirhizoma also tabulated the UV λmax for several identified compounds. mdpi.com While the specific UV spectrum for this compound is not detailed in the provided context, the analysis of related compounds suggests that it would exhibit characteristic absorptions in the UV range, aiding in its identification and purity assessment.
Chemical Derivatization for Identification
Chemical derivatization involves modifying a compound's structure to enhance its analytical properties, such as improving its volatility for gas chromatography, increasing its detectability, or facilitating structural elucidation. libretexts.orgnih.govjfda-online.commdpi.com
A key chemical reaction used in the structural analysis of phloroglucinols like this compound is alkaline cleavage. This process breaks the methylene (B1212753) bridges that link the phloroglucinol rings, yielding simpler, more easily identifiable fragments. semanticscholar.org In the case of this compound, alkaline cleavage results in the formation of desaspidinol and aspidinol, which can then be identified using chromatographic techniques like paper chromatography. semanticscholar.org This degradative method provides crucial information about the constituent parts of the parent molecule, thereby aiding in the confirmation of its structure.
Furthermore, derivatization can be employed to improve chromatographic analysis. For instance, compounds with hydroxyl groups, like phloroglucinols, can be reacted with reagents such as benzoyl chloride. nih.gov This pre-column derivatization converts the hydroxyl groups into benzoyl esters, which can enhance their detection by UV-Vis detectors in HPLC analysis. nih.govnih.gov
Structure Activity Relationship Sar Studies of Phloraspidinol and Analogues
Principles of Quantitative Structure-Activity Relationships (QSAR) Applied to Phloraspidinol Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. thegoodscentscompany.com These models are built on the principle that the activity of a molecule is a function of its physicochemical properties and structural features. thegoodscentscompany.com For phloroglucinol (B13840) derivatives, QSAR studies aim to predict the biological potency of new analogues, thereby guiding the synthesis of more effective compounds. nih.govjmaterenvironsci.com
The development of a QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds, such as phloroglucinol derivatives, with experimentally determined biological activities (e.g., IC₅₀ values) is compiled to serve as the training set. nih.govnih.gov
Descriptor Calculation: Various molecular descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure and can be categorized as electronic (e.g., energy of the highest occupied molecular orbital, EHOMO; energy of the lowest unoccupied molecular orbital, ELUMO), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., partition coefficient). jmaterenvironsci.comimist.maiosrjournals.org For phenolic compounds, descriptors like the number of hydroxyl groups (n(OH)), heat of formation, and dipole moment are often considered relevant. nih.govjksus.org
Model Development: Statistical methods are used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.gov Common techniques include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). imist.maljmu.ac.ukresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters such as the correlation coefficient (r² or Q²) and the root mean square error (RMSE). nih.govjksus.org This ensures the model is robust and can accurately predict the activity of new, untested compounds. uclouvain.be
In a QSAR study on the molluscicidal activity of 24 natural phloroglucinol derivatives from fern species, the molecular volume was identified as a key descriptor with a good correlation (r² = 0.77) to the observed activity. nih.gov This suggests that the size of the molecule is a critical factor for its interaction with the biological target. nih.gov
Molecular Modifications and Effects on Biological Activity
Modifying the molecular structure of the phloroglucinol core is a key strategy to explore and optimize biological activity. Studies on various phloroglucinol derivatives, including those closely related to this compound from Dryopteris species, have revealed several important structural features that govern their effects. nih.govmdpi.com
Key molecular modifications and their observed effects include:
Acyl Chain Modification: The nature of the acyl group attached to the phloroglucinol ring significantly influences activity. In a study on antiplatelet activity, replacing a propanonyl group with a butanonyl group at C-1 enhanced the inhibitory effect. mdpi.com Similarly, for soybean 15-lipoxygenase (LOX) inhibition, analogues with longer, aliphatic acyl chains showed improved activity compared to those with short, branched chains. upm.edu.my
Hydroxyl and Methoxy (B1213986) Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups are crucial. The antiplatelet activity of acylphloroglucinols was found to be dependent on a butanonyl group at C-1, a methoxy group at C-4, and a hydroxyl group at C-3. mdpi.com Blocking the hydroxyl groups can lead to a decrease or loss of activity, highlighting their importance in target interaction, likely through hydrogen bonding. mdpi.com
Alkylation and Prenylation: Introduction of alkyl or prenyl groups onto the phloroglucinol ring can modulate lipophilicity and, consequently, biological activity. Prenylated phloroglucinols have demonstrated significant molluscicidal activity. nih.gov Polyprenylated acylphloroglucinols (PPAPs) from the Hypericum and Garcinia genera are known for a wide range of biological activities, including cytotoxic and antibacterial effects. mdpi.comfrontiersin.org
Dimerization and Trimerization: Linking two or more phloroglucinol units can enhance biological activity. Dimeric and trimeric phloroglucinols isolated from Dryopteris crassirhizoma showed significantly stronger inhibitory effects on β-glucuronidase compared to their monomeric counterparts. nih.gov Trimeric compounds were found to be the most potent, suggesting that a larger molecular structure with multiple aromatic rings is beneficial for this specific activity. nih.gov
Introduction of Pharmacophores: To enhance a specific biological effect, known pharmacophores can be incorporated into the phloroglucinol structure. For instance, to improve antifungal activity, an allylamine (B125299) group was introduced into the methylphloroglucinol skeleton, which, in combination with an acyl group, led to compounds with potent activity against Trichophyton species. mdpi.com
The following table summarizes the effects of specific molecular modifications on the biological activity of phloroglucinol derivatives based on various research findings.
| Base Compound/Class | Modification | Effect on Biological Activity | Reference(s) |
| Acylphloroglucinol | Lengthening the acyl chain (e.g., from propanonyl to butanonyl) | Increased antiplatelet and lipoxygenase inhibitory activity | mdpi.comupm.edu.my |
| Acylphloroglucinol | Presence of methyl group at C-3 and methoxy at C-4 | Considered key functional elements for antiplatelet activity | mdpi.com |
| Phloroglucinol Monomer | Dimerization or Trimerization | Significantly increased β-glucuronidase inhibitory activity | nih.gov |
| Methylphloroglucinol | Introduction of an allylamine group | Enhanced antifungal activity | mdpi.com |
| Desaspidins / Para-aspidins | Prenylation of the core structure | High molluscicidal activity | nih.gov |
| Diacylphloroglucinol | Presence of two acyl groups | Dual inhibitor of iNOS and NF-κB (anti-inflammatory) | mdpi.com |
Computational Approaches in SAR Modeling
Computational methods are increasingly used to complement experimental SAR studies, providing deeper insights into the molecular interactions between phloroglucinol derivatives and their biological targets. frontiersin.org These approaches can predict binding affinities and explain the structural basis for observed activities. mdpi.com
Molecular Docking: This technique simulates the binding of a ligand (e.g., a phloroglucinol derivative) into the active site of a target protein. nanobioletters.com It helps to visualize the binding mode, identify key interacting amino acid residues, and understand why certain structural modifications enhance or diminish activity. mdpi.com
For example, molecular docking studies on phloroglucinol derivatives as β-glucuronidase inhibitors revealed that active compounds could bind tightly to the active site residues Glu413 and Glu504 through hydrogen bonds and π-anion interactions. nih.gov The simulations also showed that trimeric phloroglucinols had lower (more favorable) binding energies than dimeric ones, which was consistent with their higher experimental inhibitory activity. nih.gov In another study, docking was used to verify that novel phloroglucinol derivatives synthesized for antifungal activity could effectively combine with the target protein's binding site. mdpi.com Docking of phloroglucinol itself against trypanosomal sialidase showed a binding energy of -4.9 kcal/mol, supported by molecular dynamics simulations that confirmed a stable interaction. mdpi.com
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the SAR by analyzing the 3D properties of molecules. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, or hydrophobic fields would likely increase or decrease biological activity. nih.gov While specific 3D-QSAR studies on this compound itself are not widely reported, the principles are broadly applicable to this class of compounds to guide the design of new analogues with improved potency. nih.gov These computational tools, when used in conjunction with experimental data, accelerate the process of lead optimization in drug discovery. nih.gov
Preclinical Pharmacological Investigations of Phloraspidinol
In Vitro Studies of Phloraspidinol and Related Acylphloroglucinols
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Tyrosinase, Inducible Nitric Oxide Synthase)
Acylphloroglucinols have demonstrated significant inhibitory activity against several key enzymes implicated in disease pathogenesis.
Acetylcholinesterase (AChE): Certain acylphloroglucinols have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. wikipedia.org Inhibition of AChE is a primary therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. mdpi.com A study on acylphloroglucinols isolated from the fruits of Eucalyptus robusta identified several compounds with strong AChE inhibitory effects. nih.gov The inhibitory concentrations (IC50) for these compounds were in the low micromolar range, indicating significant potency. nih.gov
| Compound | Source | AChE IC50 (μM) |
| Eucalyprobusal F | Eucalyptus robusta | 3.22 ± 0.36 |
| Eucalyprobusone C | Eucalyptus robusta | 3.82 ± 0.22 |
| Mixture of Eucalyprobusones E and F | Eucalyptus robusta | 2.55 ± 0.28 |
Data sourced from Bioorganic Chemistry. nih.gov
Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.govmdpi.com While specific studies on this compound are scarce, phlorotannins, which are polymers of phloroglucinol (B13840), have been shown to possess strong, structure-dependent tyrosinase inhibitory activity. researchgate.net The mechanism often involves binding to the enzyme's active site, sometimes by chelating the copper ions essential for its catalytic function. nih.gov
Inducible Nitric Oxide Synthase (iNOS): Overexpression of inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions, leading to excessive production of nitric oxide (NO), a pro-inflammatory mediator. nih.govnih.govsci-hub.box Several acylphloroglucinol derivatives have been shown to inhibit iNOS expression and activity in cellular models. mdpi.comsemanticscholar.org In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, synthetic diacylphloroglucinols and alkylated monoacylphloroglucinols demonstrated notable inhibition of iNOS. mdpi.com
| Compound Type | Target | IC50 (μM) | Cellular Model |
| Diacylphloroglucinol (Compound 2) | iNOS | 19.0 | RAW 264.7 |
| Alkylated Monoacylphloroglucinol (Compound 4) | iNOS | 19.5 | RAW 264.7 |
| Dimeric Acylphloroglucinol (Compound 6) | iNOS | 19.0 | RAW 264.7 |
Data represents inhibitory activity against iNOS in LPS-induced macrophages. Sourced from Molecules. mdpi.com
Anti-inflammatory Effects in Cellular Models
The anti-inflammatory properties of acylphloroglucinols are well-documented in various cellular models. mdpi.com The primary mechanism underlying these effects is the suppression of key inflammatory pathways and mediators. mdpi.com
Studies have shown that phloroglucinol derivatives can significantly reduce the production of nitric oxide in LPS-stimulated macrophages by inhibiting iNOS expression. mdpi.comnih.gov Furthermore, these compounds can inhibit the activation of nuclear factor kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and cyclooxygenase-2 (COX-2). mdpi.commdpi.comsemanticscholar.org For example, a diacylphloroglucinol compound inhibited both iNOS and NF-κB with IC50 values of 19.0 µM and 34.0 µM, respectively. mdpi.com In microglial cells, a phloroglucinol derivative was found to dose-dependently reduce the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.gov
Antioxidant Activities in Cellular Systems
Acylphloroglucinols are recognized for their antioxidant properties. nih.gov These compounds can act as free radical scavengers and protect cells from oxidative stress. nih.gov The antioxidant capacity of several natural and synthetic acylphloroglucinols has been evaluated in vitro. A study testing synthetic mono- and bicyclic acylphloroglucinols used the Oxygen Radical Absorbance Capacity (ORAC) assay to quantify their antioxidant activity. One compound, (5,7-dihydroxy-2,2-dimethylchroman-6-yl)-(3,4-dihydroxyphenyl)methanone, demonstrated a remarkable anti-oxidative activity of 2.8 Trolox Equivalents (TE), while another derivative reached a value of 6.6 TE. nih.gov This antioxidant activity can contribute to their other biological effects, such as anti-inflammatory and anticancer actions, by mitigating the damage caused by reactive oxygen species (ROS) in cells. nih.govnih.gov
Anticancer and Cytotoxic Activities in Cell Lines
A significant body of research has focused on the anticancer and cytotoxic potential of acylphloroglucinols against a variety of cancer cell lines. nih.govresearchgate.net These compounds have been shown to inhibit cancer cell proliferation and induce cell death through apoptosis. researchgate.netnih.gov
Polyprenylated acylphloroglucinols, such as Oblongifolin C and Guttiferone K isolated from Garcinia species, have demonstrated marked anticancer properties. researchgate.net Similarly, dearomatized isoprenylated acylphloroglucinols (DIAPs) from Hypericum henryi exhibited remarkable cytotoxicities in human colon cancer HCT116 cells, with some compounds showing selective effects on cancer cells over normal cells. nih.gov Other acylphloroglucinols from Hypericum densiflorum also showed moderate to strong antitumor activity against human breast (MCF-7), lung (NCI H460), and CNS (SF-268) tumor cell lines. nih.gov
| Compound/Class | Cell Line | Cancer Type | IC50 (μM) |
| Dearomatized Isoprenylated Acylphloroglucinols (Compounds 1-7, 39, 41-42) | HCT116 | Human Colon Cancer | 0.84 - 5.63 |
| Kiiacylphnol A | MV4-11 | Acute Myeloid Leukemia | 7.9 |
| Oxepahyperforin | OCI-LY3 | Diffuse Large B-cell Lymphoma | 9.4 |
| Garcixanthochymone G | A549 | Human Lung Cancer | 8.86 |
| Garcixanthochymone G | MCF-7 | Human Breast Cancer | 9.77 |
| (5,7-dihydroxy-2,2-dimethylchroman-6-yl)-(3,4-dihydroxyphenyl)methanone | HMEC-1 | Human Microvascular Endothelial | 0.88 ± 0.08 |
Data sourced from European Journal of Medicinal Chemistry, Phytochemistry, and Molecules. mdpi.comnih.govnih.gov
Elucidation of Biological Targets and Signaling Pathways
Interactions with Specific Enzymes or Proteins (e.g., PPAR-γ)
While direct experimental research on the specific interactions of this compound with a wide range of enzymes and proteins is not extensively documented in publicly available literature, studies on closely related phlorotannins and extracts from their natural sources provide valuable insights into its potential molecular targets. The primary approach to understanding these interactions for many natural compounds, in the absence of extensive experimental data, often involves computational methods such as molecular docking.
Interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose metabolism, and inflammation. As such, it is a significant pharmacological target for various metabolic disorders. While direct studies on the interaction between this compound and PPAR-γ are not currently available, research on other phlorotannins and extracts rich in these compounds has explored their effects on PPAR-γ expression and activity.
Phlorotannins, as a class of compounds, have been shown to influence adipocyte differentiation by modulating the expression of key transcription factors, including PPAR-γ. nih.gov For instance, studies on extracts from the brown alga Ecklonia cava, a known source of various phlorotannins, have demonstrated the ability to inhibit adipogenesis. This anti-adipogenic effect is partly attributed to the downregulation of PPAR-γ expression. nih.gov
One specific phlorotannin, dieckol, which is structurally related to this compound and also found in Ecklonia cava, has been shown to significantly inhibit adipogenesis in preadipocyte cell lines. nih.gov This inhibition was associated with a dose-dependent down-regulation of PPAR-γ expression. nih.gov Another study on an enzyme-treated Ecklonia cava extract also reported a decrease in the expression of PPAR-γ target genes, although in this particular study, the expression of PPAR-γ itself was not significantly affected, suggesting a more complex regulatory mechanism. nih.gov
Furthermore, the potential for phlorotannins to interact with PPAR-γ has been investigated using in silico methods. A molecular docking study on phlorotannin derivatives from Sargassum sp. explored their binding affinity to the human PPAR-γ receptor. uta45jakarta.ac.id This computational approach helps in predicting the potential for these compounds to bind to and modulate the activity of target proteins like PPAR-γ. Such studies pave the way for future experimental validation of these interactions.
The table below summarizes the findings from studies on phlorotannins and their effects related to PPAR-γ.
| Compound/Extract | Source | Study Type | Key Findings Regarding PPAR-γ |
| Phlorotannins (general) | Brown Algae | Review | Inhibit adipocyte differentiation by suppressing PPAR-γ expression. nih.gov |
| Enzyme-treated Ecklonia cava extract | Ecklonia cava | In vitro (3T3-L1 adipocytes) | No significant change in PPAR-γ expression, but decreased expression of PPAR-γ target genes. nih.gov |
| Dieckol | Ecklonia cava | In vitro (3T3-L1 preadipocytes) | Down-regulated the expression of PPAR-γ in a dose-dependent manner. nih.gov |
| Phlorotannin derivatives | Sargassum sp. | In silico (Molecular Docking) | Demonstrated potential binding affinity to the human PPAR-γ receptor. uta45jakarta.ac.id |
It is important to note that these findings are on compounds structurally related to this compound or on complex extracts. Direct experimental or computational studies are required to specifically elucidate the interaction, if any, between this compound and PPAR-γ.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
